molecular formula C6H14N2O2 B6261023 (2S)-2-amino-4-(dimethylamino)butanoic acid CAS No. 777011-50-4

(2S)-2-amino-4-(dimethylamino)butanoic acid

Cat. No. B6261023
CAS RN: 777011-50-4
M. Wt: 146.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-(dimethylamino)butanoic acid, also known as DMABA, is an important amino acid in the human body, and is found in many foods such as eggs, milk, and cheese. It is also a precursor of the neurotransmitter serotonin and is involved in various metabolic pathways. DMABA is an essential amino acid for the growth and development of the body, and is involved in many biological and biochemical processes. DMABA is also used in laboratory experiments, as a reagent in the synthesis of other compounds, and in the development of pharmaceuticals.

Scientific Research Applications

(2S)-2-amino-4-(dimethylamino)butanoic acid has many applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as serotonin and melatonin. It is also used in the development of pharmaceuticals, such as antidepressants and anticonvulsants. Additionally, (2S)-2-amino-4-(dimethylamino)butanoic acid is used in the study of metabolic pathways, and is used to study the effects of different drugs on the body.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(dimethylamino)butanoic acid is not fully understood, but it is believed to be involved in a variety of biochemical and physiological processes. It is known to be involved in the synthesis of serotonin, and is thought to be involved in the regulation of various metabolic pathways. Additionally, (2S)-2-amino-4-(dimethylamino)butanoic acid is thought to be involved in the regulation of energy metabolism and the regulation of brain and nerve function.
Biochemical and Physiological Effects
(2S)-2-amino-4-(dimethylamino)butanoic acid has a variety of biochemical and physiological effects on the body. It is involved in the synthesis of serotonin, and is thought to be involved in the regulation of metabolic pathways. Additionally, (2S)-2-amino-4-(dimethylamino)butanoic acid is thought to be involved in the regulation of energy metabolism, and is thought to be involved in the regulation of brain and nerve function. It is also believed to be involved in the regulation of appetite and sleep, and is thought to be involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The use of (2S)-2-amino-4-(dimethylamino)butanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is widely available. Additionally, it is relatively easy to synthesize, and can be used in the synthesis of a variety of compounds. However, there are also some limitations to the use of (2S)-2-amino-4-(dimethylamino)butanoic acid in lab experiments. It is a relatively unstable compound, and can be easily degraded by heat and light. Additionally, it is toxic and can be dangerous if not handled properly.

Future Directions

There are many potential future directions for the use of (2S)-2-amino-4-(dimethylamino)butanoic acid in scientific research. It could be used to further study the effects of different drugs on the body, as well as to study the regulation of metabolic pathways. Additionally, it could be used to further study the regulation of energy metabolism, and the regulation of brain and nerve function. Additionally, it could be used to further study the regulation of appetite and sleep, and the regulation of mood and behavior. Finally, it could be used to develop new pharmaceuticals, such as antidepressants and anticonvulsants.

Synthesis Methods

(2S)-2-amino-4-(dimethylamino)butanoic acid can be synthesized from a variety of starting materials, including dimethylamine, formaldehyde, and sodium cyanide. The most common method involves the reaction of dimethylamine with formaldehyde in the presence of sodium cyanide. The reaction is conducted at a temperature of 80-90°C and results in the formation of (2S)-2-amino-4-(dimethylamino)butanoic acid and formic acid. The product is then isolated by crystallization and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-4-(dimethylamino)butanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, alkylation of the protected amine, deprotection of the amine, and finally, resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "L-aspartic acid", "dimethylamine", "di-tert-butyl dicarbonate", "sodium hydride", "ethyl bromoacetate", "hydrochloric acid", "sodium hydroxide", "L-tartaric acid" ], "Reaction": [ "Protection of the amine group: L-aspartic acid is treated with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride to protect the amine group.", "Alkylation of the protected amine: The protected aspartic acid is then reacted with dimethylamine and ethyl bromoacetate to form the N,N-dimethylaminoethyl ester of the protected aspartic acid.", "Deprotection of the amine: The protected amine is then deprotected using hydrochloric acid to remove the tert-butyl group and expose the amine group.", "Resolution of the racemic mixture: The racemic mixture of the deprotected amine is resolved using L-tartaric acid to obtain the desired enantiomer, (2S)-2-amino-4-(dimethylamino)butanoic acid." ] }

CAS RN

777011-50-4

Product Name

(2S)-2-amino-4-(dimethylamino)butanoic acid

Molecular Formula

C6H14N2O2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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